molecular formula C5H6O5 B032379 2-ketoglutaric acid CAS No. 328-50-7

2-ketoglutaric acid

Cat. No.: B032379
CAS No.: 328-50-7
M. Wt: 146.10 g/mol
InChI Key: KPGXRSRHYNQIFN-UHFFFAOYSA-N
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Description

2-Ketoglutaric acid (2-KGA, C₅H₆O₅), also known as α-ketoglutarate, is a pivotal intermediate in the tricarboxylic acid (TCA) cycle, where it serves as a substrate for ATP/GTP production and nitrogen assimilation . It acts as a carbon skeleton for amino acid synthesis (e.g., glutamate) and is a reversible inhibitor of tyrosinase (IC₅₀ = 15 mM), influencing melanin biosynthesis . Beyond metabolism, 2-KGA exhibits neuroprotective effects by reducing ammonia levels and mitigating lipid peroxidation . Its role extends to therapeutic applications, such as alleviating inflammatory bowel disease (IBD) by inhibiting the TRAF6-TAK1-NF-κB pathway and restoring gut microbiota balance .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Oxoglutaric acid can be synthesized through various biochemical pathways. One common method involves the oxidative decarboxylation of isocitrate, catalyzed by isocitrate dehydrogenase . Another method is the oxidative deamination of glutamate, catalyzed by glutamate dehydrogenase . These reactions typically occur under mild conditions in aqueous solutions.

Industrial Production Methods

Industrial production of 2-oxoglutaric acid often involves microbial fermentation. Microorganisms such as bacteria and yeast are genetically engineered to overproduce enzymes like isocitrate dehydrogenase and glutamate dehydrogenase, which facilitate the production of 2-oxoglutaric acid . This method is favored for its sustainability and environmental friendliness.

Chemical Reactions Analysis

Nonenzymatic Oxidative Decarboxylation

2-Ketoglutaric acid undergoes spontaneous decarboxylation in the presence of hydrogen peroxide (H₂O₂), forming succinate, carbon dioxide (CO₂), and water (H₂O):C5H6O5+H2O2C4H6O4+CO2+H2O\text{C}_5\text{H}_6\text{O}_5+\text{H}_2\text{O}_2\rightarrow \text{C}_4\text{H}_6\text{O}_4+\text{CO}_2+\text{H}_2\text{O}This reaction contributes to its role as an antioxidant, directly neutralizing reactive oxygen species (ROS) like H₂O₂ .

Enzymatic Reactions in the TCA Cycle

AKG is a key intermediate in the TCA cycle, participating in energy production and metabolite synthesis.

ReactionEnzyme InvolvedRole in Metabolism
Isocitrate + NADP⁺ → 2-Ketoglutarate + CO₂ + NADPH Isocitrate dehydrogenase (IDH)Links glycolysis to the TCA cycle
2-Ketoglutarate + NAD⁺ + CoA → Succinyl-CoA + CO₂ + NADH α-Ketoglutarate dehydrogenase (KDH)Generates reducing equivalents (NADH)
2-Ketoglutarate + NH₃ + NADPH → Glutamate + NADP⁺ Glutamate dehydrogenase (GDH)Central to nitrogen assimilation

Transamination Reactions

AKG acts as an amino-group acceptor in transamination, facilitating amino acid synthesis:Amino acid e g alanine +2 Ketoglutarate Keto acid e g pyruvate +Glutamate\text{Amino acid e g alanine }+\text{2 Ketoglutarate}\leftrightarrow \text{ Keto acid e g pyruvate }+\text{Glutamate}Key enzymes include alanine transaminase (ALT) and aspartate transaminase (AST), which regulate nitrogen balance .

Antioxidant Activity

AKG directly scavenges H₂O₂ through nonenzymatic decarboxylation (as noted above) and enhances antioxidant enzyme activity:

  • Superoxide dismutase (SOD) activation : AKG increases SOD activity, converting superoxide radicals (O₂⁻) to H₂O₂ .
  • Glutathione synthesis : AKG-derived glutamate contributes to glutathione production, a major cellular antioxidant .

Role in Amino Acid and Nucleotide Metabolism

AKG serves as a precursor for multiple biosynthetic pathways:

γ-Aminobutyric Acid (GABA) Production

Glutamate derived from AKG is decarboxylated by glutamic acid decarboxylase (GAD) to form GABA, a key neurotransmitter :GlutamateGABA+CO2\text{Glutamate}\rightarrow \text{GABA}+\text{CO}_2

Interactions with Reactive Oxygen Species (ROS)

AKG modulates redox balance by:

  • Directly neutralizing H₂O₂ .
  • Regulating mitochondrial electron transport chain activity, reducing ROS generation .

Hydrolysis of Esterified Analogs

Cell-permeable AKG esters (e.g., dimethyl-α-ketoglutarate, DMKG) hydrolyze spontaneously in aqueous media:DMKGMono methyl KG2 Ketoglutarate\text{DMKG}\rightarrow \text{Mono methyl KG}\rightarrow \text{2 Ketoglutarate}This hydrolysis impacts experimental outcomes by altering extracellular pH and mitochondrial function .

Regulatory Roles in Epigenetics

AKG is a cofactor for α-ketoglutarate-dependent dioxygenases (e.g., TET enzymes), which regulate DNA demethylation and histone modification :TET enzyme+AKG+O25 Hydroxymethylcytosine+CO2+Succinate\text{TET enzyme}+\text{AKG}+\text{O}_2\rightarrow \text{5 Hydroxymethylcytosine}+\text{CO}_2+\text{Succinate}

Scientific Research Applications

Physiological Functions and Metabolic Roles

2-ketoglutaric acid is integral to several metabolic pathways:

  • Energy Production : As a key component of the TCA cycle, AKG contributes to ATP generation by facilitating the conversion of carbohydrates, fats, and proteins into energy.
  • Nitrogen Metabolism : AKG serves as a nitrogen scavenger, playing a critical role in amino acid synthesis and metabolism. It is a precursor for glutamate and glutamine, which are vital for protein synthesis and cellular function .

Antioxidant Properties

AKG exhibits potent antioxidative effects, which have been demonstrated in various studies:

  • It has been shown to reduce oxidative stress by scavenging reactive oxygen species (ROS), thereby protecting cells from damage caused by oxidative stress .
  • In clinical settings, AKG has potential applications in treating age-related diseases, cancer, and cardiovascular conditions due to its ability to modulate oxidative stress responses .

Nutritional Supplementation

AKG is increasingly used as a nutritional supplement for its health benefits:

  • It enhances protein synthesis while inhibiting protein degradation in muscle tissues, making it beneficial for athletes and individuals undergoing recovery from injuries .
  • Studies suggest that AKG supplementation can improve gut health by promoting the proliferation of intestinal cells and enhancing nutrient absorption .

Applications in Animal Husbandry

In the agricultural sector, this compound is utilized as a feed additive:

  • Growth Performance : AKG has been shown to improve growth rates and feed efficiency in livestock by enhancing nitrogen utilization and overall metabolism .
  • Health Benefits : It supports immune function and reduces oxidative stress in animals, leading to better health outcomes and reduced mortality rates .

Clinical Trials on Aging

A notable study investigated the effects of AKG on aging in Caenorhabditis elegans, revealing that it can extend lifespan by inhibiting ATP synthase activity . This finding suggests potential applications for AKG in geriatric medicine.

Cancer Research

Research indicates that AKG may enhance the efficacy of chemotherapy agents through its role in metabolic pathways. For instance, studies involving Drosophila melanogaster have shown that AKG can mitigate the toxic effects of carcinogens while promoting cellular health .

Data Tables

Application AreaKey FindingsReferences
Antioxidant EffectsReduces oxidative stress; protects against ROS-induced damage ,
Nutritional BenefitsEnhances protein synthesis; improves gut health ,
Animal HealthImproves growth performance; boosts immunity ,
Aging ResearchExtends lifespan in model organisms; potential for geriatric applications
Cancer TreatmentEnhances efficacy of chemotherapy; mitigates toxic effects ,

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

2-Hydroxyglutaric Acid (2-HGA)

  • Structural Relationship : 2-HGA is a hydroxylated derivative of 2-KGA, formed via enzymatic reduction by L-malate dehydrogenase in the TCA cycle .
  • Metabolic Roles: In L-2-hydroxyglutaric aciduria (L2HGA), defective L-2-hydroxyglutarate dehydrogenase prevents the conversion of 2-HGA back to 2-KGA, leading to toxic accumulation in the brain .
  • Analytical Challenges : The origin of 2-HGA (enzymatic vs. artifact during analysis) remains debated, complicating its clinical interpretation .

Succinic Acid

  • Pathway Context : Both 2-KGA and succinic acid are TCA intermediates, but succinic acid is downstream of 2-KGA and precedes fumarate.
  • Metabolomic Profiles :
    • In cotton fiber elongation, succinic acid accumulates in mutant Li2 fibers, while 2-KGA is enriched in wild-type fibers, suggesting divergent regulatory roles in carbohydrate metabolism .
    • During Classical Swine Fever Virus (CSFV) infection, 2-KGA levels decrease (FC = −1.52), whereas succinic acid remains stable, highlighting distinct vulnerabilities in the TCA cycle under stress .

Citric Acid

  • Biosynthetic Divergence : Citric acid is synthesized via citrate synthase, while 2-KGA is generated by isocitrate dehydrogenase.
  • Functional Contrast: In pesticide-treated citrus fruits, citric acid levels decline alongside 2-KGA, indicating shared sensitivity to environmental stressors .

3-Ketoglutaric Acid

Quantitative Comparison of TCA Cycle Intermediates

Compound Role in TCA Cycle Fold Change (vs. Control) Context Reference
2-Ketoglutaric acid Substrate for ATP/GTP −1.52 (CSFV infection) Downregulated in viral infection
Citric acid Initial TCA intermediate −0.44 (CSFV infection) Reduced in stress conditions
Malic acid NADH production −0.38 (CSFV infection) Linked to proline synthesis
Succinic acid Electron transport donor No change (CSFV infection) Stable under metabolic stress

Functional Divergence in Disease and Therapeutics

  • IBD Treatment : 2-KGA suppresses TNF-α and NF-κB pathways, unlike succinic or citric acids, which lack direct TAK1-binding activity .
  • Neurological Disorders : Elevated 2-KGA in urine correlates with mitochondrial diseases (e.g., IARS2 mutations), whereas 2-HGA accumulation defines L2HGA .
  • Metabolic Syndrome: 2-KGA and glutamic acid levels correlate with ALT/AST in nonalcoholic fatty liver disease (NAFLD), unlike 2-hydroxyglutaric acid .

Biological Activity

2-ketoglutaric acid (2-KG), also known as alpha-ketoglutarate (AKG), is a crucial intermediate in the tricarboxylic acid (TCA) cycle, playing a significant role in cellular metabolism. Its biological activities extend to various physiological processes, including antioxidative functions, metabolic regulation, and potential therapeutic applications. This article provides an in-depth exploration of the biological activity of this compound, supported by research findings, case studies, and data tables.

Physiological Functions

1. Metabolic Role:
2-KG is integral to the TCA cycle, where it participates in energy production and serves as a precursor for amino acids such as glutamate and glutamine. These amino acids are vital for protein synthesis and nitrogen metabolism .

2. Antioxidative Properties:
Research indicates that AKG exhibits strong antioxidative properties. It can scavenge reactive oxygen species (ROS) and mitigate oxidative stress by enhancing antioxidant enzyme activities, such as superoxide dismutase (SOD), while reducing malondialdehyde (MDA) levels .

3. Modulation of Cellular Processes:
AKG influences various cellular mechanisms, including autophagy and mitochondrial dynamics. A study involving lipopolysaccharide (LPS)-induced oxidative stress in piglets demonstrated that AKG supplementation improved mitochondrial function and reduced oxidative damage by regulating autophagy-related proteins .

Case Studies

Amish Lethal Microcephaly:
A notable case study highlights a metabolic disorder among the Old-Order Amish characterized by severe congenital microcephaly and elevated levels of 2-ketoglutaric aciduria. This condition is linked to a defect in a mitochondrial protein responsible for 2-KG transport, underscoring the importance of 2-KG in neurological development .

Lifespan Extension in C. elegans:
In model organisms like Caenorhabditis elegans, AKG has been shown to extend lifespan by inhibiting ATP synthase activity, leading to reduced ATP levels and increased autophagy. This finding suggests potential applications for AKG in aging research .

Antioxidative Mechanisms

  • Direct Reaction with ROS: AKG reacts with hydrogen peroxide to form succinate, water, and carbon dioxide, thereby decreasing oxidative stress levels .
  • Regulation of Nrf2 Pathway: AKG may activate the Nrf2/ARE signaling pathway, enhancing cellular defenses against oxidative damage .

Impact on Muscle Metabolism

AKG has been found to stimulate protein synthesis while inhibiting protein degradation in muscle tissues, making it a candidate for clinical applications in muscle wasting conditions .

Data Tables

Biological Activity Mechanism Research Findings
Antioxidative FunctionScavenging ROSIncreased SOD activity; reduced MDA levels
Metabolic RegulationPrecursor for amino acidsEnhances protein synthesis; regulates nitrogen balance
Lifespan ExtensionInhibition of ATP synthaseProlonged lifespan in C. elegans through autophagy activation
Neuroprotective EffectsProtection against oxidative stressAlleviates damage from H2O2 in various models

Q & A

Basic Research Questions

Q. What are the key biochemical roles of 2-ketoglutaric acid in metabolic pathways, and how can these roles be experimentally validated?

  • This compound (2-KG) is a central intermediate in the Krebs cycle, linking carbohydrate metabolism to nitrogen assimilation. To validate its roles:

  • Metabolic flux analysis : Use isotopic labeling (e.g., ¹³C-glucose) to track incorporation into 2-KG via LC-MS or GC-MS .
  • Enzyme activity assays : Measure 2-KG-dependent enzymes (e.g., α-ketoglutarate dehydrogenase) spectrophotometrically by monitoring NADH production .
  • Nitrogen assimilation studies : Quantify 2-KG levels in plant or microbial systems under varying nitrogen conditions using enzymatic kits or HPLC .

Q. How can researchers assess the inhibitory effects of this compound on enzymes like tyrosinase?

  • IC₅₀ determination : Perform dose-response assays with purified tyrosinase, using L-DOPA as a substrate. Monitor dopachrome formation at 475 nm and calculate inhibition using nonlinear regression .
  • Competitive vs. non-competitive inhibition : Use Lineweaver-Burk plots with varying substrate (L-tyrosine) and inhibitor (2-KG) concentrations .
  • Structural analysis : Employ molecular docking simulations to identify binding interactions between 2-KG and tyrosinase active sites .

Q. What methodologies are recommended for synthesizing and characterizing this compound-derived polymers?

  • Synthesis : React 2-KG with organotin dihalides via interfacial polycondensation (15-second reaction time). Monitor stoichiometry to control polymer chain length .
  • Characterization :

  • FTIR : Identify Sn-O linkage formation (peaks at 500–600 cm⁻¹) and ester bonds (C=O stretching at ~1700 cm⁻¹) .
  • MALDI-TOF MS : Analyze polymer fragments (5–8 repeat units) and isotopic patterns to confirm tin content .
  • ¹H NMR : Detect residual monomer signals (e.g., CH₂ groups) despite solubility challenges .

Advanced Research Questions

Q. How can conflicting data from MALDI-TOF MS and NMR in polymer characterization be resolved?

  • Issue : MALDI-TOF MS may show oligomers, while NMR detects monomers due to polymer insolubility.
  • Solutions :

  • Optimize solvent systems (e.g., DMSO-d₆ with heating) to enhance polymer solubility for NMR .
  • Cross-validate with alternative techniques like GPC (gel permeation chromatography) for molecular weight distribution .
  • Use X-ray crystallography to resolve Sn-O bonding ambiguities .

Q. What experimental designs are optimal for evaluating the anticancer activity of this compound derivatives?

  • Cell line selection : Use diverse cancer models (e.g., pancreatic PANC-1, breast MDA-MB-231) to assess specificity (Table 11) .
  • Dose-response assays : Calculate EC₅₀ values via MTT assays (48–72 hr exposure) and validate with clonogenic survival tests .
  • Mechanistic studies :

  • Measure apoptosis (Annexin V/PI staining) and autophagy (LC3-II Western blot) .
  • Perform metabolomic profiling to track 2-KG-dependent pathway alterations (e.g., TCA cycle, hypoxia-inducible factor signaling) .

Q. How do researchers address discrepancies in detecting this compound in complex biological matrices (e.g., human sweat)?

  • Challenge : Low abundance and matrix interference limit detection via conventional GC-MS .
  • Solutions :

  • Derivatize 2-KG with O-trimethylsilyl-quinoxalinol to enhance volatility and sensitivity .
  • Use high-resolution LC-MS/MS with multiple reaction monitoring (MRM) for quantification .
  • Validate with spike-recovery experiments in plasma or cerebrospinal fluid .

Q. What statistical approaches are critical for analyzing EC₅₀/IC₅₀ data in this compound studies?

  • Data normalization : Express cell viability as % control (untreated cells) to account for plate-to-plate variability .
  • Dose-response modeling : Use nonlinear regression (e.g., log(inhibitor) vs. response in GraphPad Prism) to calculate EC₅₀ with 95% confidence intervals .
  • Outlier handling : Apply Grubbs’ test to exclude anomalies, especially in triplicate measurements (Table 12) .

Q. Methodological Best Practices

  • Reproducibility : Document reaction conditions (e.g., solvent purity, temperature) meticulously, per Beilstein Journal guidelines .
  • Data reporting : Include raw spectral data (e.g., MALDI-TOF isotopic clusters) in supplementary materials for peer review .
  • Ethical considerations : Use cell lines with verified authentication (e.g., ATCC) to avoid misidentified models .

Properties

IUPAC Name

2-oxopentanedioic acid
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InChI

InChI=1S/C5H6O5/c6-3(5(9)10)1-2-4(7)8/h1-2H2,(H,7,8)(H,9,10)
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InChI Key

KPGXRSRHYNQIFN-UHFFFAOYSA-N
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Canonical SMILES

C(CC(=O)O)C(=O)C(=O)O
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Molecular Formula

C5H6O5
Record name α-Ketoglutaric acid
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Related CAS

15303-07-8 (di-ammonium salt), 17091-15-5 (hydrochloride salt), 22202-68-2 (mono-hydrochloride salt), 305-72-6 (di-hydrochloride salt), 86248-59-1 (calcium[2:1]salt), 997-43-3 (mono-potassium salt)
Record name Oxoglurate [INN]
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DSSTOX Substance ID

DTXSID5033179
Record name alpha-Ketoglutaric acid
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Molecular Weight

146.10 g/mol
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Physical Description

Solid; [Merck Index] White to off-white solid; [Acros Organics MSDS], Solid, white to pale yellow crystalline powder
Record name alpha-Ketoglutaric acid
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Solubility

541.5 mg/mL, soluble in water at >1000 g/l at 20�C and petrolatum at <100 g/kg at 20�C
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CAS No.

328-50-7, 34410-46-3, 17091-15-5, 108395-15-9
Record name 2-Oxoglutaric acid
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Melting Point

115.5 °C
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Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Oxoglutaric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000208
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

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Feasible Synthetic Routes

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